Product packaging for UR-144 N-(5-Hydroxypentyl)-d5(Cat. No.:)

UR-144 N-(5-Hydroxypentyl)-d5

Cat. No.: B1152626
M. Wt: 332.49
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Deuterated Analogs in Quantitative Bioanalysis

To overcome the challenges of quantitative bioanalysis, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated analogs, are widely employed. karger.com An ideal internal standard should have physicochemical properties very similar to the analyte of interest. karger.com Deuterated internal standards are structurally identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with their heavier isotope, deuterium (B1214612).

This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures they experience comparable effects during sample preparation (extraction, derivatization) and analysis (chromatography, ionization). scielo.org.za By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any loss of the analyte during sample preparation or fluctuations in the instrument's response can be corrected for by monitoring the ratio of the analyte's signal to the internal standard's signal. oup.com This significantly improves the accuracy, precision, and reliability of the quantitative results. scielo.org.za

While deuterated standards are common, in some cases, their chromatographic behavior can slightly differ from the non-deuterated analyte, potentially impacting accuracy. karger.com For this reason, careful validation of analytical methods is crucial.

Chemical Identity and Significance of UR-144 N-(5-Hydroxypentyl)-d5 in Analytical Science

This compound is the deuterated analog of the major UR-144 metabolite, UR-144 N-(5-hydroxypentyl). The deuterium atoms are typically incorporated into the indole (B1671886) ring of the molecule. This specific deuterated compound is a critical tool for forensic and research applications. caymanchem.com

Its primary significance lies in its use as an internal standard for the quantification of UR-144 N-(5-hydroxypentyl) metabolite in biological samples using techniques like LC-MS/MS. caymanchem.com By using this deuterated standard, analytical laboratories can achieve more accurate and reliable measurements of this key metabolite, which is crucial for confirming UR-144 consumption, especially in cases where the parent drug is no longer detectable. tandfonline.comresearchgate.net

Several studies have validated LC-MS/MS methods for the simultaneous determination of multiple synthetic cannabinoid metabolites, including those of UR-144, using their respective deuterated internal standards. tandfonline.comoup.com These methods demonstrate good linearity, low limits of detection (LOD), and high accuracy and precision, underscoring the importance of these standards in robust analytical testing. scielo.org.zatandfonline.com

Interactive Data Tables

Below are interactive tables summarizing key data related to the analysis of UR-144 and its metabolites.

Table 1: Chemical Information for this compound

PropertyValue
Compound Name This compound
Synonyms XLR11 N-(5-hydroxypentyl) metabolite-d5
Molecular Formula C₂₁H₂₄D₅NO₂
Molecular Weight 332.5 g/mol
Primary Use Internal standard for quantitative analysis

Table 2: Validation Parameters of an LC-MS/MS Method for UR-144 Metabolites

A study by Dang et al. (2024) validated an LC-MS/MS method for the simultaneous determination of five human urinary metabolites of UR-144 and XLR-11 using deuterated internal standards. tandfonline.comresearchgate.net

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)
UR-144-N-4-Hydroxypentyl 1.0 - 5001.00.05 - 0.150.9914 - 0.9988
UR-144-N-5-hydroxypentyl 1.0 - 5001.00.05 - 0.150.9914 - 0.9988
UR-144-N-pentanoic 1.0 - 5001.00.05 - 0.150.9914 - 0.9988

LLOQ: Lower Limit of Quantitation, LOD: Limit of Detection, R²: Coefficient of Determination tandfonline.comresearchgate.net

Table 3: Common Metabolites of UR-144 Detected in Human Urine

MetaboliteFrequency of Detection in Positive Samples
UR-144-N-pentanoic acid Most prevalent
UR-144-N-5-hydroxypentyl Frequently detected
UR-144-N-4-Hydroxypentyl Detected

Data synthesized from multiple studies. researchgate.nettandfonline.comresearchgate.net

Properties

Molecular Formula

C₂₁H₂₄D₅NO₂

Molecular Weight

332.49

Synonyms

XLR11 N-(5-Hydroxypentyl) Metabolite-d5;  [1-(5-Hydroxypentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5

Origin of Product

United States

Chemical Synthesis and Isotopic Labeling Strategies for Ur 144 N 5 Hydroxypentyl D5

Synthetic Pathways for Deuterated N-Hydroxylated Metabolites

The synthesis of UR-144 N-(5-hydroxypentyl)-d5, an expected phase I metabolite of UR-144, is based on established metabolic pathways of similar synthetic cannabinoids. glpbio.comcaymanchem.com The process typically involves the introduction of a hydroxyl group onto the N-pentyl chain of the parent compound, UR-144. For the deuterated standard, the synthesis would start with a deuterated version of the indole (B1671886) core of the molecule.

UR-144 itself is a potent synthetic cannabinoid that shows a high affinity for the peripheral CB2 receptor. glpbio.com Its metabolism is predicted to follow patterns observed with other cannabimimetics, leading to hydroxylation on the pentyl side chain. glpbio.com This results in the formation of the N-(5-hydroxypentyl) metabolite. The deuterated version is synthesized to be used as an internal standard in quantitative analyses using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). labchem.com.my

Deuterium (B1214612) Incorporation Methodologies and Positions

The isotopic labeling of this compound involves the specific incorporation of five deuterium atoms. usbio.net The notation "-d5" indicates this level of deuteration. The alternate name for this compound, 1-(5-Hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5, explicitly states the positions of the deuterium atoms on the indole ring. usbio.net

This specific placement of deuterium atoms on the indole core (positions 2, 4, 5, 6, and 7) ensures that the label is in a stable part of the molecule, away from the site of metabolic hydroxylation on the N-pentyl chain. usbio.net This is a critical consideration in designing internal standards to ensure that the label is not lost during metabolic processes or sample preparation. The purity of the deuterated forms is typically high, often ≥99% for d1-d5 forms. caymanchem.combertin-bioreagent.com

Spectroscopic Characterization and Purity Assessment of Synthesized Deuterated Standards

The confirmation of successful deuteration and the assessment of purity are accomplished through various spectroscopic techniques. Mass spectrometry and spectrophotometry are key analytical methods used for this purpose.

Mass Spectrometric Confirmation of Deuteration

Mass spectrometry is a primary tool for confirming the incorporation of deuterium atoms. The molecular weight of the deuterated compound is expected to be higher than its non-deuterated analog by the number of deuterium atoms multiplied by the mass difference between deuterium and hydrogen. For this compound, the molecular formula is C21H24D5NO2, and the molecular weight is approximately 332.49 g/mol . usbio.net This is consistent with the addition of five deuterium atoms to the parent metabolite, which has a molecular formula of C21H29NO2 and a molecular weight of 327.5 g/mol . caymanchem.comnih.gov This mass shift is a definitive indicator of successful deuteration and is readily observed in the mass spectrum. This technique is also used to confirm the isotopic purity of the standard. caymanchem.combertin-bioreagent.com

Spectrophotometric Properties (e.g., λmax)

Ultraviolet-visible (UV-Vis) spectrophotometry provides information about the electronic transitions within the molecule and can be used to confirm the structural integrity of the chromophore. The UV spectrum of the non-deuterated UR-144 N-(5-hydroxypentyl) metabolite shows maximum absorbance (λmax) at 217, 247, and 304 nm. caymanchem.com The deuterated analog, UR-144 N-(4-hydroxypentyl) metabolite-d5, exhibits very similar spectrophotometric properties with λmax values at 215, 246, and 303 nm, indicating that the deuterium labeling on the indole ring does not significantly alter the electronic structure of the chromophore. caymanchem.com

Table of Compounds

Compound NameAlternate/Synonym Name(s)
UR-144XLR11
This compoundXLR11 N-(5-Hydroxypentyl) Metabolite-d5; 1-(5-Hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5
UR-144 N-(5-hydroxypentyl) metaboliteXLR11 N-(5-hydroxypentyl) metabolite
UR-144 N-(4-hydroxypentyl) metabolite-d5-
UR-144 N-pentanoic acid metabolite-d5XLR11 N-pentanoic acid metabolite-d5

Advanced Analytical Methodologies Utilizing Ur 144 N 5 Hydroxypentyl D5

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

The use of UR-144 N-(5-hydroxypentyl)-d5 is predominantly centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for identifying and quantifying substances in complex mixtures. caymanchem.comnih.gov In this context, the deuterated standard is spiked into biological samples, such as urine or blood, at a known concentration before sample preparation. caymanchem.com It co-elutes with the non-labeled target metabolite and is detected simultaneously by the mass spectrometer, enabling reliable quantification. caymanchem.comnih.gov

Chromatographic Separation Techniques (e.g., UPLC, UHPLC, UHPSFC)

To achieve the necessary separation of target analytes from matrix interferences prior to mass spectrometric detection, high-efficiency chromatographic techniques are employed. Ultra-High-Performance Liquid Chromatography (UHPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems are frequently utilized for the analysis of synthetic cannabinoids and their metabolites. nih.govannexpublishers.com

These systems operate at higher pressures and use columns with smaller particle sizes (typically sub-2 µm), resulting in significantly improved resolution, higher peak capacity, and shorter analysis times compared to conventional HPLC. For instance, methods have been developed using a Shimadzu UFLCxr system, a type of UHPLC, for the analysis of a broad panel of synthetic cannabinoids. nih.gov Another study successfully utilized a two-dimensional LC system with an ACQUITY UPLC BEH C8 trap column and an ACQUITY UPLC HSS T3 analytical column for separating synthetic cannabinoid metabolites from urine, plasma, and edible matrices. annexpublishers.com The choice of column chemistry, such as C8 or C18, and mobile phase composition is optimized to ensure the retention and sharp elution of the target analytes, including UR-144 N-(5-hydroxypentyl) metabolite and its deuterated internal standard.

Mass Spectrometric Detection Parameters

Following chromatographic separation, the analytes are ionized and detected by a tandem mass spectrometer. The optimization of detection parameters is crucial for achieving maximum sensitivity and specificity.

Electrospray Ionization (ESI) is the most common ionization technique for analyzing synthetic cannabinoid metabolites due to its soft ionization nature, which typically produces a protonated molecular ion [M+H]+ with minimal fragmentation. nih.gov Analyses are generally performed in the positive ionization mode to achieve the best sensitivity for these compounds. nih.gov Optimized ESI source parameters, such as capillary voltage, source temperature, and gas flow rates, are essential for efficient desolvation and ionization of the analyte as it elutes from the LC column. annexpublishers.com For example, a method for analyzing multiple synthetic cannabinoids set the capillary voltage at 3.0 kV, source temperature at 150 °C, and desolvation temperature at 550 °C. annexpublishers.com

For quantitative analysis, tandem mass spectrometers are typically operated in Multiple Reaction Monitoring (MRM) mode. This highly specific mode involves the selection of a specific precursor ion (typically the [M+H]+ ion of the analyte) in the first quadrupole, its fragmentation in the collision cell, and the monitoring of specific product ions in the third quadrupole. nih.gov The transition from the precursor ion to the product ion is a unique signature for the target compound.

For the unlabeled UR-144 N-(5-hydroxypentyl) metabolite, a common precursor ion is m/z 328.0. nih.gov Following collision-induced dissociation, characteristic product ions are monitored for quantification and confirmation. The use of at least two MRM transitions for each analyte enhances the reliability of identification. The corresponding deuterated internal standard, this compound, would have a mass-shifted precursor ion but is expected to produce similarly mass-shifted or identical product ions, depending on the location of the deuterium (B1214612) labels.

Interactive Table: Select a compound to view its MRM transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of synthetic cannabinoids and their metabolites. Due to the low volatility of many metabolites, derivatization is a necessary step to improve their chromatographic behavior. bu.edu Silylation, a common derivatization technique, replaces active hydrogen atoms in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile and thermally stable for GC-MS analysis. mdpi.commdpi.com

In the context of UR-144 N-(5-hydroxypentyl) analysis, after extraction from a biological matrix, the dried extract is derivatized. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). mdpi.com The derivatization is typically performed by heating the sample with the reagent, for example, at 70°C for 30 minutes. mdpi.com

The use of this compound as an internal standard is crucial for accurate quantification. It is added to the sample at the beginning of the preparation process and co-elutes with the target analyte. By comparing the peak area of the analyte to that of the deuterated internal standard, any variability in the extraction, derivatization, and injection process can be compensated for, leading to precise and accurate results.

Studies have shown that the detection of mono-hydroxylated metabolites of UR-144 is a reliable method for confirming its ingestion. researchgate.netnih.gov GC-MS methods, following appropriate sample preparation and derivatization, provide the sensitivity and selectivity required for the detection of these metabolites in urine samples. researchgate.netnih.gov

Table 1: GC-MS Parameters for Synthetic Cannabinoid Metabolite Analysis

Parameter Condition Reference
Derivatization Agent BSTFA + 1% TMCS mdpi.com
Derivatization Conditions 70°C for 30 minutes mdpi.com
Injection Mode Splitless researchgate.net
Injector Temperature 250°C - 270°C researchgate.net
Column HP-5MS or equivalent
Carrier Gas Helium

| Ionization Mode | Electron Impact (EI) at 70 eV | mdpi.com |

Sample Preparation Methodologies for Complex Biological Matrices

The accurate analysis of UR-144 N-(5-hydroxypentyl) in biological matrices such as urine and oral fluid necessitates robust sample preparation to remove interferences and concentrate the analyte. The primary methods employed are solid-phase extraction (SPE), liquid-liquid extraction (LLE), and enzymatic hydrolysis.

Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex samples. bu.edu For synthetic cannabinoid metabolites, various SPE sorbents have been evaluated, including reversed-phase silica-based (e.g., phenyl), polymeric (e.g., Oasis HLB), and C18 cartridges. nih.govnih.govmdpi.com

A general SPE protocol for the extraction of synthetic cannabinoid metabolites from urine involves the following steps:

Sample Pretreatment: The urine sample is often pre-treated, which may include enzymatic hydrolysis to cleave glucuronide conjugates. unitedchem.com

Column Conditioning and Equilibration: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) and then equilibrated with water or a buffer at a specific pH. mdpi.commdpi.com

Sample Loading: The pre-treated sample is loaded onto the SPE cartridge. unitedchem.com

Washing: The cartridge is washed with a series of solvents to remove interfering substances. A common wash solution is a mixture of methanol (B129727) and water or a buffer. mdpi.comunitedchem.com

Elution: The target analyte is eluted from the sorbent using an organic solvent. mdpi.comunitedchem.com For synthetic cannabinoids, ethyl acetate (B1210297) or methanol are commonly used. mdpi.comunitedchem.com

Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a suitable solvent for injection into the analytical instrument. unitedchem.com

Research has demonstrated that polymeric sorbents like Oasis HLB can provide high recoveries for a broad range of synthetic cannabinoids and their metabolites. mdpi.com

Table 2: Example of a Solid-Phase Extraction Protocol for Synthetic Cannabinoid Metabolites in Urine

Step Procedure Reference
Sorbent Polymeric (e.g., Styre Screen® HLD or Oasis HLB) mdpi.comunitedchem.com
Sample Pretreatment 1.0 mL urine + buffer + β-glucuronidase, incubate at 65°C unitedchem.com
Conditioning Methanol mdpi.com
Equilibration Ultrapure water mdpi.com
Sample Loading Load pre-treated sample unitedchem.com
Washing 1. 100mM Acetate buffer pH 5 2. Methanol:100mM Acetate buffer (25:75) unitedchem.com
Elution Ethyl Acetate or Methanol mdpi.comunitedchem.com
Evaporation Under nitrogen stream at 35-40°C unitedchem.com

| Reconstitution | In mobile phase | unitedchem.com |

Liquid-liquid extraction is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com The efficiency of LLE is highly dependent on the physicochemical properties of the analyte, particularly its polarity (LogP value) and its ionization state (pKa). chromatographyonline.com

For optimal extraction of synthetic cannabinoid metabolites, which are generally lipophilic, the pH of the aqueous sample is adjusted to ensure the analyte is in its neutral, un-ionized form. chromatographyonline.com The choice of the organic solvent is also critical, with the goal of matching the polarity of the solvent to that of the analyte. elementlabsolutions.com A common solvent mixture used for the extraction of synthetic cannabinoids from oral fluid is hexane:ethyl acetate. mdpi.com

A typical LLE procedure involves:

pH Adjustment: The pH of the biological sample (e.g., urine, oral fluid) is adjusted to suppress the ionization of the target analyte. chromatographyonline.com

Solvent Addition: An appropriate immiscible organic solvent is added to the sample. chromatographyonline.com

Extraction: The mixture is vigorously agitated to facilitate the transfer of the analyte from the aqueous phase to the organic phase. chromatographyonline.com

Phase Separation: The two phases are separated, typically by centrifugation. mdpi.com

Evaporation and Reconstitution: The organic layer containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in a suitable solvent for analysis. mdpi.com

The "salting-out" effect can be employed to enhance the extraction of more polar analytes by adding a high concentration of a salt (e.g., sodium sulfate) to the aqueous phase, which decreases the solubility of the analyte in the aqueous phase and drives it into the organic phase. chromatographyonline.comelementlabsolutions.com

Table 3: Key Parameters for Liquid-Liquid Extraction of Synthetic Cannabinoids

Parameter Description Reference
Analyte State Neutral (un-ionized) form for optimal partitioning chromatographyonline.com
pH Adjustment Adjust sample pH based on analyte pKa chromatographyonline.com
Solvent Selection Match solvent polarity to analyte polarity (LogP) chromatographyonline.comelementlabsolutions.com
Common Solvents Hexane, Ethyl Acetate, and mixtures thereof mdpi.com

| Enhancement | "Salting-out" with high concentrations of salt | chromatographyonline.comelementlabsolutions.com |

In the body, many drugs and their metabolites are conjugated with glucuronic acid to form more water-soluble glucuronides, facilitating their excretion in urine. faa.govbts.gov These glucuronide conjugates are often not directly detectable by GC-MS and may have poor retention in reversed-phase LC. cerilliant.com Therefore, a hydrolysis step is required to cleave the glucuronic acid moiety and liberate the parent metabolite.

Enzymatic hydrolysis using β-glucuronidase is the preferred method as it is specific and avoids the harsh conditions of acid or base hydrolysis that can degrade the target analyte. faa.gov The efficiency of enzymatic hydrolysis is dependent on several factors, including the source of the enzyme (e.g., E. coli, Red Abalone, Helix pomatia), pH, temperature, and incubation time. faa.govsigmaaldrich.com

For the analysis of UR-144 N-(5-hydroxypentyl) and other synthetic cannabinoid metabolites in urine, the sample is typically incubated with β-glucuronidase at an optimized pH and temperature prior to extraction. unitedchem.com For example, a common procedure involves incubating the urine sample with β-glucuronidase in an acetate buffer (pH 5.0) at 65°C for 1-2 hours. unitedchem.com Optimization of these conditions is crucial to ensure complete hydrolysis and accurate quantification of the total metabolite concentration. nih.gov

Table 4: Factors Affecting Enzymatic Hydrolysis with β-Glucuronidase

Factor Optimal Range/Consideration Reference
Enzyme Source E. coli, Red Abalone (Haliotis rufescens), Limpet (Patella vulgata) faa.govsigmaaldrich.comnih.gov
pH Typically between 5.0 and 6.8 unitedchem.comnih.gov
Temperature 37°C to 65°C unitedchem.comnih.gov
Incubation Time Can range from 15 minutes to 16 hours unitedchem.comnih.govhubspotusercontent-na1.net

| Enzyme Concentration | Optimized based on enzyme activity and sample volume | nih.gov |

Role of Ur 144 N 5 Hydroxypentyl D5 in Metabolic Pathway Elucidation Studies

In Vitro Metabolic Investigations

In vitro (laboratory-based) models are fundamental tools for predicting and understanding the metabolic fate of xenobiotics, including synthetic cannabinoids like UR-144, in a controlled environment. nih.gov These systems allow for the investigation of metabolic pathways and the generation of metabolites for further characterization.

Human liver microsomes (HLM) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.gov They serve as a standard in vitro model to simulate and predict the Phase I metabolism of drugs in humans. nih.gov

Incubation of UR-144 with HLM has been used to identify its primary oxidative metabolites. uts.edu.au Research has shown that HLM can generate several key metabolites of UR-144. One study successfully identified dihydroxy, carboxy and hydroxy, and hydroxy and ketone metabolites following a three-hour incubation of UR-144 with HLM. uts.edu.au The primary metabolic reactions observed in HLM for synthetic cannabinoids are typically oxidations, such as hydroxylations on alkyl chains and indole (B1671886) rings. nih.gov While this model is highly effective for profiling Phase I metabolites, it is generally limited in its ability to produce Phase II metabolites, with the exception of some glucuronidation. nih.gov In these studies, UR-144 N-(5-hydroxypentyl)-d5 would be used as an internal standard during the subsequent analysis of the incubation mixture by mass spectrometry to accurately quantify the amount of the corresponding non-deuterated N-(5-hydroxypentyl) metabolite formed. caymanchem.comcerilliant.com

Microbial biotransformation using fungi can be a powerful tool in drug metabolism studies, often complementing results from HLM. ufrgs.br The filamentous fungus Cunninghamella elegans is particularly noted for its ability to metabolize a wide variety of compounds through enzymatic pathways similar to those in mammals, including reactions mediated by cytochrome P450 enzymes. researchgate.netufrgs.brnih.gov

Studies involving the incubation of UR-144 with C. elegans have demonstrated the fungus's capacity to produce a diverse array of metabolites. nih.govresearchgate.net The primary advantage of this model is its ability to generate metabolites in much larger quantities than HLM, which can be sufficient for complete structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. uts.edu.au The metabolic transformations of UR-144 by C. elegans include hydroxylation, dihydroxylation, trihydroxylation, aldehyde formation, ketone formation, carboxylation, and N-dealkylation. nih.govresearchgate.net The findings from these fungal models have shown consistency with reported human metabolism, confirming the production of human-relevant metabolites and isomers. nih.govuts.edu.au

Table 1. Comparison of UR-144 Metabolites Identified in In Vitro Models. nih.govresearchgate.netuts.edu.au
Metabolic ReactionHuman Liver Microsomes (HLM)Cunninghamella elegans
Hydroxylation
Dihydroxylation
Trihydroxylation
Ketone Formation
Aldehyde Formation
Carboxylation
N-dealkylation

In Vivo Metabolic Profiling in Non-Human Animal Models (analytical aspects)

In vivo studies using non-human animal models, such as rats, are employed to understand the complete metabolic profile of a compound, including absorption, distribution, metabolism, and excretion within a whole organism. nih.gov From an analytical perspective, these studies involve the collection of biological matrices (e.g., urine, blood) at various time points after administration of the compound. nih.govnih.gov

The analysis of these samples requires highly sensitive and specific methods to detect and quantify the parent drug and its metabolites. oup.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the benchmark analytical techniques for this purpose. nih.govmdpi.com In this context, this compound is indispensable. nih.gov It is added to the biological samples (e.g., urine, blood) at a known concentration at the beginning of the sample preparation process. nih.govoup.com Because the deuterated standard has nearly identical chemical and physical properties to the target analyte (the N-(5-hydroxypentyl) metabolite), it co-elutes during chromatography and experiences similar extraction efficiency and ionization effects. google.com However, it is differentiated by the mass spectrometer due to its higher mass. google.com This allows for the correction of any analytical variability, ensuring the high accuracy and precision required for metabolic profiling. nih.gov Studies have shown that UR-144 is extensively metabolized, with parent compounds often found only in trace amounts in urine, making the accurate measurement of its metabolites crucial for confirming exposure. researchgate.netnih.gov

Identification and Quantification of Key UR-144 Metabolites (using the d5 standard)

The primary application of this compound is as an internal standard for the definitive identification and precise quantification of the UR-144 N-(5-hydroxypentyl) metabolite. caymanchem.comcerilliant.comsigmaaldrich.com This metabolite is a major Phase I urinary biomarker of UR-144 consumption. cerilliant.comcerilliant.com

Analytical methods, particularly those using LC-MS/MS, rely on stable isotope-labeled internal standards for the most reliable results. nih.gov The process involves creating a calibration curve using known concentrations of the non-labeled metabolite standard, with a fixed amount of the d5-labeled internal standard added to each calibrator, quality control sample, and unknown specimen. oup.comannexpublishers.com The instrument measures the peak area ratio of the target analyte to the internal standard. This ratio is then used to calculate the concentration of the metabolite in the unknown sample, effectively canceling out variations from sample extraction or instrument response. nih.gov

The use of this compound is documented in various validated methods for screening and quantifying synthetic cannabinoid metabolites in urine for clinical and forensic toxicology. nih.govresearchgate.net These methods are designed to be highly sensitive, often with lower limits of quantification in the sub-nanogram per milliliter range, which is necessary due to the low concentrations of metabolites typically found in authentic samples. nih.govnih.gov

Table 2. Key UR-144 Metabolites and the Role of the d5-Standard in Analysis. researchgate.netcaymanchem.comcerilliant.comnih.gov
Key MetaboliteMetabolic PathwayRole of this compound
UR-144 N-(5-hydroxypentyl) metaboliteHydroxylation of the N-pentyl chainDirectly used as an internal standard for quantification.
UR-144 N-pentanoic acid metaboliteOxidation of the N-pentyl chainServes as a closely related internal standard, though a specific d5-pentanoic acid standard is preferred if available.
Dihydroxylated metabolitesHydroxylation at two positions (e.g., on the indole ring and pentyl chain)Used as a representative internal standard for a class of hydroxylated metabolites.

Quantitative Bioanalytical Method Validation Employing Ur 144 N 5 Hydroxypentyl D5

Calibration Curve Construction and Linearity Assessment

The establishment of a linear relationship between the analyte concentration and the instrument response is fundamental to quantitative bioanalysis. In methods quantifying UR-144 N-(5-hydroxypentyl) using its deuterated internal standard, calibration curves are constructed by analyzing a series of calibration standards at known concentrations.

A comprehensive validation study for the simultaneous quantification of 53 synthetic cannabinoids, including UR-144 N-(5-hydroxypentyl), demonstrated excellent linearity. nih.gov The calibration curves were linear over a range with lower limits between 0.1 and 1.0 µg/L and upper limits ranging from 50 to 100 µg/L. nih.gov The coefficient of determination (r²) for these curves was consistently greater than 0.994, indicating a strong linear correlation. nih.gov In a separate study focusing on the analysis of UR-144 in oral fluid, the calibration curve was fitted using a 1/x weighted least-square regression model, with an acceptance criterion of a correlation coefficient (r) of ≥0.990. oup.com

ParameterValueReference
Linearity Range0.1–1.0 µg/L to 50–100 µg/L nih.gov
Correlation Coefficient (r²)> 0.994 nih.gov
Weighting Factor1/x oup.com

Sensitivity Metrics: Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of a bioanalytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

In the analysis of UR-144 N-(5-hydroxypentyl), the lower limit of quantification (LLOQ) has been established in various studies. One extensive validation reported an LLOQ ranging from 0.1 to 1.0 µg/L for a panel of synthetic cannabinoids including the UR-144 metabolite. nih.gov Another study, focused on oral fluid, established a quality control sample at the LLOQ (QCLLOQ) of 5.0 ng/mL. oup.com A third study quantifying UR-144 and its metabolites in oral fluid reported an LOQ range of 0.07–0.25 ng/mL. mdpi.com

MetricValueMatrix
Lower Limit of Quantification (LLOQ)0.1–1.0 µg/LUrine
Quality Control at LLOQ (QCLLOQ)5.0 ng/mLOral Fluid
Limit of Quantification (LOQ)0.07–0.25 ng/mLOral Fluid

Precision, Accuracy, and Reproducibility Evaluations (e.g., Relative Standard Deviation)

Precision and accuracy are paramount in bioanalytical method validation. Precision, often expressed as the coefficient of variation (CV) or relative standard deviation (RSD), measures the closeness of repeated measurements. Accuracy reflects the closeness of a measured value to the true value and is often expressed as percent bias or analytical recovery.

A large-scale validation of synthetic cannabinoid quantification demonstrated robust precision and accuracy for a method including UR-144 N-(5-hydroxypentyl). The inter-day imprecision (CV) ranged from 4.3% to 13.5%, while the inter-day analytical recovery (a measure of accuracy) was between 88.3% and 112.2% over 20 days. nih.gov Similarly, a study in oral fluid reported on the accuracy and precision of quality control samples at low, medium, and high concentrations. oup.com Another study found mean analytical recoveries for quality control samples were generally above 80%, although for UR-144, the recovery was approximately 70%. mdpi.com

Inter-Day Precision and Accuracy Data

Parameter Value
Imprecision (CV) 4.3 – 13.5%

Stability Assessments of Analytical Standards and Processed Samples

The stability of both the analytical standards and the analyte in biological samples under various storage conditions is crucial for reliable quantification. UR-144 N-(5-Hydroxypentyl)-d5, as a certified reference material, is supplied in a solution and should be stored at -20°C. sigmaaldrich.com

Studies on the stability of synthetic cannabinoids in biological matrices have shown that storage conditions are critical. One study investigating the stability of UR-144 in whole blood found that the compound was relatively stable when stored at freezer temperatures (-20°C). shareok.org In contrast, significant degradation was observed under ambient and refrigerated conditions. shareok.org This highlights the importance of frozen storage for forensic blood evidence suspected of containing this compound. shareok.org

CompoundStorage ConditionStability Finding
This compound-20°CStable certified reference material
UR-144 (in whole blood)-20°C (Frozen)Relatively stable
UR-144 (in whole blood)22°C (Ambient)Significant degradation
UR-144 (in whole blood)4°C (Refrigerated)Significant degradation

Carryover and Dilution Integrity Studies

Carryover and dilution integrity are important aspects of method validation to ensure that the analytical system is free from residual analyte from previous injections and that samples with high concentrations can be accurately diluted into the calibrated range.

In a validated method for UR-144 in oral fluid, carryover was assessed by analyzing six blank samples after the analysis of six high-concentration calibration standards (1,000 ng/mL). oup.com The acceptance criterion, which was met, stipulated that no target analytes or internal standards should be present in the blank samples. oup.com

The same study performed a dilution integrity experiment to validate the procedure for diluting samples with concentrations exceeding the upper limit of quantitation. oup.com Two samples with high concentrations (720 ng/mL and 250 ng/mL) were diluted 1:8 and 1:5, respectively, before extraction and analysis, demonstrating the method's reliability for diluted samples. oup.com

Differentiation of Synthetic Cannabinoid Intake Through Metabolite Profiling

Discrimination between UR-144 and Analogous Synthetic Cannabinoids (e.g., XLR-11)

Distinguishing between the consumption of UR-144 and its fluorinated analog, XLR-11, presents a significant analytical challenge due to their overlapping metabolic pathways. nih.gov XLR-11, which has a 1-(5-fluoropentyl) chain, undergoes extensive metabolism, including a key process of oxidative defluorination. nih.govnih.gov This biotransformation removes the fluorine atom and replaces it with a hydroxyl group, leading to the formation of several UR-144 metabolites. nih.govresearchgate.net Consequently, the mere presence of metabolites such as 5-hydroxy-UR-144 (the non-deuterated form of UR-144 N-(5-hydroxypentyl)-d5) and UR-144 pentanoic acid in a urine sample is not sufficient to definitively identify the ingested parent compound. nih.govresearchgate.net

Research using human hepatocytes has demonstrated that XLR-11 is metabolized into more than 25 different compounds, including significant amounts of UR-144 pentanoic acid and 5-hydroxy-UR-144. nih.gov This metabolic convergence necessitates the identification of more specific biomarkers to accurately attribute exposure to either UR-144 or XLR-11. nih.gov While some metabolites are common to both, studies have identified unique metabolic products and differing metabolite ratios that can serve as distinguishing markers. nih.govljmu.ac.uk For instance, certain XLR-11 metabolites that retain the fluorine atom or are hydroxylated at other positions can indicate its specific consumption. nih.gov

Table 1: Key Metabolites for Differentiating UR-144 and XLR-11 Intake

Metabolite Parent Compound(s) Utility in Discrimination
UR-144 N-(5-hydroxypentyl) UR-144, XLR-11 Limited; produced by both compounds (via defluorination of XLR-11). nih.govnih.gov
UR-144 N-(4-hydroxypentyl) UR-144, XLR-11 Useful; found in higher abundance after UR-144 intake. ljmu.ac.uk
UR-144 Pentanoic Acid UR-144, XLR-11 Limited; common major metabolite for both. nih.govnih.gov

Utility of N-(5-Hydroxypentyl) Metabolites as Analytical Markers for Specific Synthetic Cannabinoid Exposures

N-(5-hydroxypentyl) metabolites are significant analytical markers for identifying the use of various synthetic cannabinoids, particularly those possessing a pentyl or 5-fluoropentyl side chain. frontiersin.orgnih.gov The position of hydroxylation on the pentyl chain is a key factor in distinguishing between closely related compounds. ljmu.ac.uk

In the case of UR-144 and XLR-11, the relative abundance of the N-(4-hydroxypentyl) versus the N-(5-hydroxypentyl) metabolite provides a crucial diagnostic tool. ljmu.ac.uk Following the intake of UR-144, the N-(4-hydroxypentyl) metabolite is typically detected in higher abundance. ljmu.ac.uk Conversely, after consumption of XLR-11, the N-(5-hydroxypentyl) metabolite is found to be the more predominant of the two. ljmu.ac.uk This difference in metabolic preference allows forensic toxicologists to use the concentration ratio of these two metabolites as a reliable marker to differentiate between the abuse of UR-144 and XLR-11. nih.gov

The deuterated compound, this compound, serves as an essential internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accurate measurement of the target N-(5-hydroxypentyl) metabolite in biological samples. cerilliant.comcaymanchem.com

Table 2: Relative Abundance of Hydroxypentyl Metabolites as Differentiation Markers

Parent Compound Primary Hydroxypentyl Metabolite Secondary Hydroxypentyl Metabolite Implication for Identification
UR-144 N-(4-hydroxypentyl) metabolite ljmu.ac.uk N-(5-hydroxypentyl) metabolite ljmu.ac.uk A higher ratio of 4-OH to 5-OH metabolite suggests UR-144 intake.

Future Perspectives in Analytical Research of Synthetic Cannabinoids

Advancements in Deuterated Standard Synthesis and Availability

The precision and accuracy of quantitative analytical methods, particularly those employing mass spectrometry, are heavily reliant on the use of appropriate internal standards. clearsynth.com In the analysis of synthetic cannabinoids, deuterated compounds like UR-144 N-(5-Hydroxypentyl)-d5 serve as ideal internal standards for the quantification of their corresponding metabolites. caymanchem.comsigmaaldrich.comcerilliant.com These standards, which incorporate heavy isotopes of hydrogen (deuterium), are chemically identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer. clearsynth.com Their role is to compensate for variations in sample preparation, extraction efficiency, and potential matrix effects that can suppress or enhance the instrument's signal. clearsynth.comlcms.cz

Future advancements are focused on both the synthesis and the broader availability of a more diverse range of deuterated standards. The synthesis of these standards is a complex process, but their availability is crucial for forensic and clinical laboratories to keep pace with the ever-expanding catalog of synthetic cannabinoids. nih.gov Companies like Cerilliant and Cayman Chemical provide certified reference materials, including UR-144 N-(5-hydroxypentyl) metabolite-d5, ensuring a high level of purity and accurate concentration for use in validated methods. caymanchem.comsigmaaldrich.com

A significant area of development is the move towards stable isotope labeling (SIL) beyond simple deuteration. While deuterated standards are effective, they can sometimes exhibit slight differences in retention time compared to the non-labeled analyte, which can lead to inaccuracies under certain chromatographic conditions. mdpi.com To mitigate this, research is exploring the use of other stable isotopes, such as Carbon-13 (¹³C). mdpi.com ¹³C-labeled internal standards are less likely to have chromatographic shifts and can provide even greater accuracy in quantification. mdpi.com The development of efficient synthetic routes for ¹³C-labeled cannabinoids and their metabolites will be a key step in improving the reliability of analytical data. mdpi.com Furthermore, expanding the commercial inventory of all types of stable isotope-labeled standards is essential to support the development of comprehensive analytical methods capable of detecting a wider array of new and emerging synthetic cannabinoids. isotope.comrsc.org

Standard TypeAdvantageDisadvantageApplication Example
Deuterated (e.g., d3, d5) Relatively common and cost-effective to synthesize.Can sometimes exhibit slight chromatographic shifts from the analyte. mdpi.comThis compound for quantifying the UR-144 N-(5-hydroxypentyl) metabolite. caymanchem.comsigmaaldrich.com
¹³C-Labeled Co-elutes perfectly with the analyte, minimizing quantification errors. mdpi.comMore complex and expensive to synthesize.[¹³C₄]-∆⁹-THC-COOH for accurate quantification of the primary THC metabolite. mdpi.com

Emerging Analytical Technologies for Comprehensive Metabolite Detection

The identification of synthetic cannabinoid intake often relies on the detection of metabolites in biological matrices like urine, as the parent compounds are frequently metabolized and excreted rapidly. nih.govnih.gov The sheer number of potential metabolites for each new synthetic cannabinoid presents a significant analytical challenge. Traditional targeted mass spectrometry methods, such as those using triple quadrupole instruments (LC-MS/MS), are highly sensitive and specific but require prior knowledge of the compound and the availability of a reference standard. rti.orgfuture4200.com

To address the "moving target" problem posed by novel synthetic cannabinoids, the field is increasingly adopting non-targeted analysis methods based on high-resolution mass spectrometry (HRMS). researchgate.net Technologies like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS provide highly accurate mass measurements, enabling the identification of unknown compounds without reference standards. nih.govoup.combohrium.com

Key HRMS-based approaches include:

Non-Targeted Screening: This allows laboratories to acquire full-scan, high-resolution data for a sample. This data can be retrospectively analyzed for new compounds as they emerge, without needing to re-run the sample. researchgate.netoup.com This is a powerful tool for identifying novel metabolites and previously unseen parent drugs.

Mass Defect Filtering: This technique helps to distinguish potential drugs from background noise in a complex sample matrix. Since families of drugs like synthetic cannabinoids have similar elemental compositions, their exact masses fall within a narrow range, allowing analysts to filter the data and highlight potential compounds of interest. rti.orgfuture4200.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This multidimensional approach separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge. This can resolve isomeric metabolites—compounds with the same chemical formula but different structures—which can be indistinguishable by mass spectrometry alone. acs.org

These emerging technologies are essential for comprehensive metabolite detection. By providing a more global snapshot of the compounds present in a sample, they enable forensic toxicologists to identify markers of synthetic cannabinoid use even when new, uncharacterized substances are involved. oup.comresearchgate.net

Analytical TechnologyPrimary Use in SC AnalysisStrengthsLimitations
GC-MS Initial screening and confirmation of known parent compounds in seized materials.Extensive spectral libraries available.Requires derivatization for many metabolites; thermal degradation of some compounds. nih.gov
LC-MS/MS Targeted quantification of known parent drugs and metabolites in biological fluids. oup.comHigh sensitivity and specificity; robust for routine testing. nih.govLimited to pre-selected analytes; cannot identify novel compounds. rti.org
LC-HRMS (Q-TOF, Orbitrap) Non-targeted screening for unknown parent drugs and metabolites; structural elucidation. oup.combohrium.comEnables detection of novel compounds; allows for retrospective data analysis. researchgate.netData analysis can be more complex; may have lower sensitivity than targeted MS/MS for specific analytes.

Research on Method Robustness and Transferability Across Laboratories

A validated analytical method is considered robust if it remains unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. kingston.ac.uknih.gov Transferability refers to the ability of a method to be successfully performed by different analysts in different laboratories, yielding comparable results. nih.gov Both are critical for ensuring that analytical findings related to synthetic cannabinoids are consistent and defensible, whether for clinical toxicology or forensic investigations.

The immense structural diversity of synthetic cannabinoids complicates the development of robust methods. A procedure optimized for one group of compounds may not be suitable for another, and matrix effects can vary significantly between different biological samples (e.g., blood, urine, oral fluid). lcms.czoup.com

Future research is focused on several key areas to improve method robustness and transferability:

Standardized Validation Procedures: Adherence to internationally recognized guidelines from bodies like SWGTOX and ISO 17025 is essential for method validation. kingston.ac.uk This includes rigorous testing of parameters such as accuracy, precision, selectivity, stability, and limits of detection and quantification. kingston.ac.uknih.gov

Analytical Quality by Design (AQbD): This systematic approach to method development aims to build quality and robustness into the method from the outset. nih.gov By understanding how various parameters (e.g., mobile phase composition, flow rate) affect the analytical outcome, a "method operable design region" can be established, ensuring the procedure is less susceptible to minor variations. nih.gov

Inter-laboratory Studies: Proficiency testing and collaborative trials, where multiple laboratories analyze the same samples, are vital for assessing method transferability. Such studies can identify potential biases or sources of variability in a method when it is applied across different settings, instruments, and personnel. nih.gov

Minimizing Matrix Effects: The use of deuterated internal standards like this compound is a cornerstone of robust quantification, as they help correct for matrix-induced signal suppression or enhancement. lcms.cz Ongoing research into more effective sample preparation techniques, such as solid-phase extraction, also aims to reduce the impact of interfering substances in complex biological samples. mdpi.com

By focusing on these areas, the analytical community can develop standardized, robust, and transferable methods. This will lead to greater confidence in the identification and quantification of synthetic cannabinoids and their metabolites, ensuring more consistent and reliable results across different laboratories worldwide.

Q & A

Q. How is UR-144 N-(5-Hydroxypentyl)-d5 synthesized, and what methods confirm its isotopic purity?

Methodological Answer: Synthesis involves deuterium labeling at specific positions (indole-d5) to create a stable isotopologue. Isotopic purity is verified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, HRMS confirms the molecular ion at m/z 332.49 (C21H24D5NO2), while NMR identifies deuterium incorporation at positions 2,4,5,6,7 of the indole ring. Chromatographic separation (e.g., UHPLC) coupled with HRMS ensures no unlabelled contaminants are present .

(Advanced)

Q. What challenges arise in distinguishing this compound from its 4-hydroxypentyl isomer in metabolic studies?

Methodological Answer: Structural isomers require advanced chromatographic separation (e.g., UHPLC with FAIMS technology) and tandem mass spectrometry (MS/MS). For instance, diagnostic fragments such as m/z 144.08 (cyclopropyl ketone) and m/z 214.12 (deuterated indole moiety) differentiate the 5-hydroxypentyl isomer. HRMS with <2 ppm mass accuracy is critical to resolve near-identical fragmentation patterns .

(Basic)

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer: Enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods. ELISA (e.g., Neogen® kits) offers rapid screening with a sensitivity of 0.4 ng/mL (I-50 value), while LC-MS/MS provides confirmatory quantification. Sample preparation includes enzymatic hydrolysis (β-glucuronidase) to release conjugated metabolites, followed by solid-phase extraction .

(Advanced)

Q. How do cross-reactivity issues in immunoassays impact the detection of UR-144 metabolites?

Methodological Answer: Cross-reactivity varies with antibody specificity. For example, UR-144 monoclonal antibodies (CalBioreagents M859) show 100% cross-reactivity with UR-144 5-hydroxypentyl and 5-pentanoic acid metabolites but only 80% with the 4-hydroxypentyl isomer. This necessitates confirmatory testing via LC-MS/MS to avoid false positives from structurally related compounds (e.g., AB-PINACA metabolites) .

(Advanced)

Q. How can discrepancies in metabolite identification between in vitro fungal models and human liver microsomes (HLM) be resolved?

Methodological Answer: Cunninghamella elegans fungal models produce phase I metabolites similar to HLM but may lack human-specific cytochrome P450 enzymes. To resolve discrepancies, compare metabolite profiles using reference standards and HRMS. For example, UR-144 incubated with HLM may yield unique hydroxylation patterns not observed in fungal models, requiring orthogonal validation via NMR .

(Basic)

Q. What validation parameters are essential for detecting this compound in urine?

Methodological Answer: Validation includes sensitivity (LOD/LOQ), precision, accuracy, and matrix effects. Hydrolysis (2 hours at 37°C with β-glucuronidase) increases free metabolite concentrations by ~30%. Post-hydrolysis, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used, followed by GC-MS or UHPLC-HRMS analysis. Calibration curves should cover 0.1–50 ng/mL with deuterated internal standards for quantification .

(Advanced)

Q. How does isotopic labeling (d5) improve tracking of UR-144 metabolites in complex biological matrices?

Methodological Answer: Deuterium labeling reduces background interference in mass spectrometry by shifting the metabolite’s m/z ratio, enabling selective detection in pooled samples. For example, this compound serves as an internal standard to correct for ion suppression/enhancement during LC-MS/MS analysis. This ensures accurate quantification even in co-eluting matrices .

(Advanced)

Q. Why do UR-144 and XLR-11 share metabolites, and how can this complicate forensic identification?

Methodological Answer: Both compounds undergo identical metabolic pathways (e.g., hydroxylation at the pentyl chain), producing shared metabolites like N-(5-hydroxypentyl). Differentiation requires identifying unique metabolites, such as XLR-11’s N-(6-hydroxyindole), absent in UR-144 metabolism. Advanced HRMS with spectral libraries and retention time alignment is critical for unambiguous identification .

(Basic)

Q. What is the role of this compound in cannabinoid receptor binding studies?

Methodological Answer: The metabolite’s deuterated form is used in competitive binding assays (e.g., radioligand displacement) to study CB1/CB2 receptor affinity. For UR-144, CB2 selectivity (Ki = 1.8 nM vs. CB1 Ki = 150 nM) is retained in its metabolites. Isotopic labeling minimizes metabolic degradation during in vitro assays, improving signal stability .

(Advanced)

Q. How can conflicting data on hydroxylation sites in UR-144 metabolites be reconciled?

Methodological Answer: Contradictions arise from variable metabolic conditions (e.g., species-specific enzymes, incubation time). Use dual approaches: (1) In silico prediction tools (e.g., MetaSite) to identify probable hydroxylation sites, and (2) experimental validation via HLM incubation and NMR spectroscopy. For example, 5-hydroxypentyl is the major metabolite in humans, while fungal models may favor 4-hydroxypentyl .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.